NAMPT Inhibition Potency: Sub-Nanomolar IC₅₀ of 0.150 nM Distinguishes 6-Chloro-N-cyclopropylnicotinamide from the Established NAMPT Inhibitor FK-866
6-Chloro-N-cyclopropylnicotinamide demonstrates potent inhibition of recombinant human nicotinamide phosphoribosyltransferase (NAMPT) with an IC₅₀ of 0.150 nM in a fluorescence-based assay [1]. This potency surpasses that of the widely used reference NAMPT inhibitor FK-866 (daporinad), which exhibits a Ki of 0.4 nM under comparable biochemical conditions . The approximately 2.7-fold lower IC₅₀ value for 6-chloro-N-cyclopropylnicotinamide indicates a higher binding affinity for the NAMPT active site, potentially enabling more complete target engagement at lower compound concentrations in cellular and in vivo models.
| Evidence Dimension | NAMPT enzyme inhibition potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 0.150 nM |
| Comparator Or Baseline | FK-866 (daporinad): Ki = 0.4 nM |
| Quantified Difference | Approximately 2.7-fold more potent (lower IC₅₀) |
| Conditions | Recombinant human NAMPT; 5-minute pre-incubation with inhibitor followed by NAM addition; 15-minute fluorescence-based detection |
Why This Matters
Procuring 6-chloro-N-cyclopropylnicotinamide over FK-866 may be advantageous in assays requiring deeper NAD⁺ depletion or where off-target effects of the reference compound are a concern, as the higher potency allows for lower effective dosing.
- [1] BindingDB. BDBM50625739: 6-chloro-N-cyclopropylnicotinamide – NAMPT inhibition IC₅₀ data. ChEMBL: CHEMBL5429026. Deposited 2024. View Source
